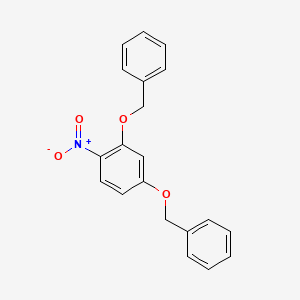
(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a phenylene ring, connected through oxy and methylene linkages to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the nucleophilic substitution reaction of 4-nitrophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with molecular targets through its nitro and phenylene groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to therapeutic effects. The phenylene and benzene rings provide structural stability and facilitate interactions with various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- (((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene
- (((5-Bromo-1,3-phenylene)bis(oxy))dibenzene)
Uniqueness
(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific arrangement of the nitro group and the phenylene-bis(oxy)-methylene linkages. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H17NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-nitro-2,4-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C20H17NO4/c22-21(23)19-12-11-18(24-14-16-7-3-1-4-8-16)13-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
ZEOCVVSTORWZPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













